6-Carboxyfluorescein
Overview
Description
6-Carboxyfluorescein is a fluorescent dye with an absorption wavelength of 495 nm and an emission wavelength of 517 nm . It is a derivative of fluorescein, where a carboxyl group is added to the fluorescein molecule. This compound is widely used as a tracer agent in various scientific applications, including the sequencing of nucleic acids and the labeling of nucleotides .
Mechanism of Action
Target of Action
6-Carboxyfluorescein, also known as 6-FAM, is primarily used as a fluorescent dye . It is commonly used as a tracer agent and is used in the sequencing of nucleic acids and in the labeling of nucleotides . It has been used in a ratiometric fluorescent three-dimensional (3D) DNA walker for microRNA-122 detection .
Mode of Action
This compound interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading .
Biochemical Pathways
It is known that the dye can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . In vascular plants, 5 (6)-carboxyfluorescein can be used as a symplastic tracer. It is able to move through the phloem due to its structural similarity to sucrose .
Pharmacokinetics
It is known that the dye is soluble in dmso . This solubility can impact the bioavailability of the compound, as it can affect how easily the compound can be absorbed and distributed within the body.
Result of Action
The primary result of the action of this compound is the emission of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . In addition, carboxyfluorescein has been used to track division of cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the photophysical behavior of the corresponding bifluorophores differs depending on the media viscosity . Furthermore, the fluorescence of this compound can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
6-Carboxyfluorescein has a pKa of 6.5 and can be used as a pH sensor . It is also used as a tracer dye . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading . It can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body .
Cellular Effects
This compound has been used to track division of cells . It is also used in the sequencing of nucleic acids and in the labeling of nucleotides . In addition, it has been used to monitor and control pH for large droplet populations during long-term incubation .
Molecular Mechanism
The fluorescence of this compound is determined by the xanthene moiety . It has two wavelengths for maximum absorbance (465 and 490nm). Its fluorescence emission, at 515nm (max.), increases as a function of pH in the physiological range of 6-7.4 .
Temporal Effects in Laboratory Settings
Despite the structure similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores . The luminescence quantum yield of (6-FAM)2 in a buffer solution with pH 8.5 is 2.4 times lower than for (5-FAM)2 .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is used as a pH sensor and a tracer dye, indicating its involvement in cellular metabolism
Transport and Distribution
This compound can be loaded into cells by microinjection or scrape loading . It can also be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . The transport and distribution of this compound within cells and tissues are likely to be influenced by these processes.
Subcellular Localization
Given its use as a tracer dye and its ability to be loaded into cells and liposomes, it is likely that it can be found in various subcellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein typically involves the reaction of fluorescein with a carboxylating agent. One common method is the reaction of fluorescein with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the carboxyl group . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound. The product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
6-Carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to fluorescein.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or activating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorescein.
Substitution: Esters and amides of this compound.
Scientific Research Applications
6-Carboxyfluorescein has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein: Another isomer of carboxyfluorescein with similar fluorescent properties but different structural arrangement.
Fluorescein: The parent compound without the carboxyl group.
Carboxyfluorescein diacetate succinimidyl ester: A derivative used for cell tracing purposes.
Uniqueness
6-Carboxyfluorescein is unique due to its specific absorption and emission wavelengths, which make it highly suitable for fluorescence-based applications. Its carboxyl group enhances its solubility and reactivity, allowing for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDTCNHAFUJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062965 | |
Record name | 6-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-79-9 | |
Record name | 6-Carboxyfluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Carboxyfluorescein | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Carboxyfluorescein function as a pH indicator?
A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.
Q2: Can 6-CF be used to study membrane permeability?
A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].
Q3: How is 6-CF used to track cellular pathways?
A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, this compound diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].
Q4: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]
Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?
A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].
Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?
A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.
Q7: How does cholesterol content affect liposome stability when studied with 6-CF?
A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].
Q8: Can 6-CF be used in real-time PCR for genotyping?
A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].
Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?
A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].
Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?
A10: 6-CF has found applications in various areas of biological research, including:
- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].
- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].
- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.